

methods for studying RNA synthesis and decay dynamics using 4-thiouridine labeling

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Compound of Interest

Compound Name: 4-Thio-2'-deoxyuridine

CAS No.: 5580-20-1

Cat. No.: B1622106

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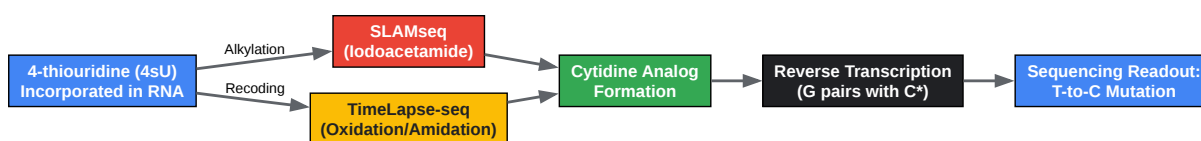
[label="Sequencing Readout:\nT-to"

Transient Transcriptome Sequencing (TT-seq) enrichment workflow for nascent RNA.

Enrichment-Free Recoding: SLAMseq and TimeLapse-seq

Physical enrichment requires high input RNA (often >50 µg) and is susceptible to background noise from non-specific binding. Enrichment-free methods chemically alter the 4sU base so that it is read as a Cytosine (C) instead of a Thymine (T) during reverse transcription. The resulting T>C mutations in the sequencing reads quantitatively mark the nascent transcripts[1].

- SLAMseq (Thiol-Linked Alkylation for the Metabolic Sequencing of RNA): Uses Iodoacetamide (IAA) to alkylate the thiol group. The bulky carboxyamidomethyl-adduct alters the hydrogen-bonding face, causing reverse transcriptase to pair it with Guanine[2].
- TimeLapse-seq: Employs oxidative-nucleophilic-aromatic substitution (using periodate and ammonia) to completely recode 4sU into a cytidine analog[1][3].



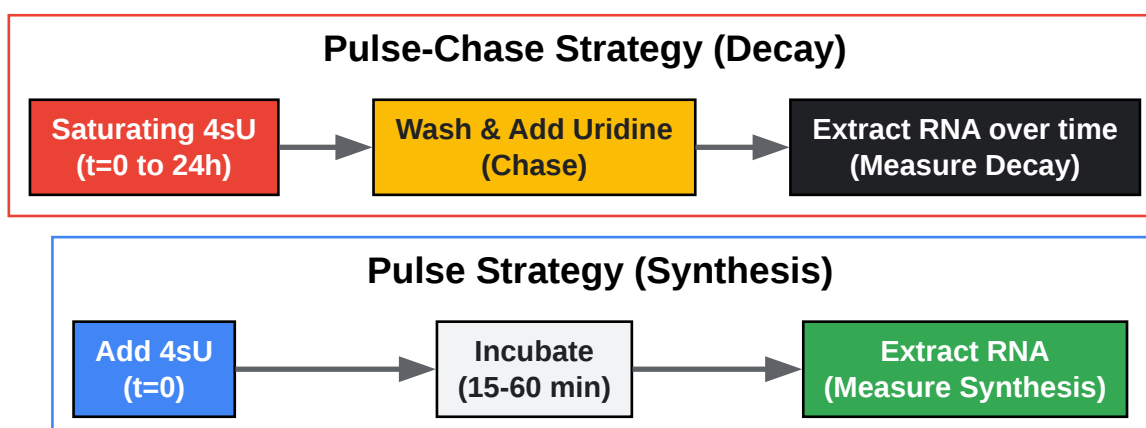
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Chemical recoding pathways of 4sU using SLAMseq and TimeLapse-seq chemistries.

Experimental Design: Pulse vs. Pulse-Chase

The choice between a "Pulse" and a "Pulse-Chase" experiment dictates whether you are measuring RNA synthesis or RNA decay.

- **Pulse (Measuring Synthesis):** Cells are exposed to 4sU for a defined, usually short, period. All RNA transcribed during this window incorporates the label. The ratio of labeled to unlabeled RNA reflects the synthesis rate[4].
- **Pulse-Chase (Measuring Decay):** Cells are incubated with 4sU for an extended period (e.g., 24 hours) to reach isotopic steady-state (saturation). The 4sU medium is then removed, and cells are "chased" with an excess of unlabeled Uridine. By harvesting RNA at multiple time points during the chase, the exponential decay of the T>C mutation frequency directly yields the transcript half-life[4][2].



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Experimental design for measuring RNA synthesis (Pulse) versus RNA decay (Pulse-Chase).

Quantitative Comparison of 4sU Methodologies

Methodology	Labeling Duration	Chemistry / Isolation	Input RNA Needed	Primary Application	Key Advantage
TT-seq	5–10 mins	HPDP-Biotin + Streptavidin	50–100 µg	Transient transcriptome, eRNAs	Captures highly unstable, rapidly degraded RNA species[5].
SLAMseq	15 mins – 24 hrs	Iodoacetamide (IAA) Alkylation	100 ng – 5 µg	Synthesis/Decay kinetics, Drug screening	Low input, highly scalable, compatible with 3' mRNA-seq[2].
TimeLapse-seq	1–4 hrs	Oxidation (Periodate/Ammonia)	1–5 µg	RNA dynamics, Transcript isoform stability	Complete recoding of the nucleoside face, high conversion rate[3].

Detailed Experimental Protocols

Protocol 1: 4sU Metabolic Labeling (Pulse-Chase for Decay Dynamics)

Self-Validation Checkpoint: Always include an unlabeled control well. This allows bioinformatic pipelines to establish the background sequencing error rate for T>C mismatches, ensuring true signal quantification[1].

- Cell Preparation: Seed mammalian cells (e.g., K562 or HeLa) to reach 70-80% confluency on the day of the experiment.
- 4sU Pulse (Saturation): Prepare a 100 mM stock of 4sU in RNase-free water. Add 4sU to the culture media to a final concentration of 100 μ M. Incubate for 24 hours to ensure the majority of the transcript pool is labeled[2].
 - Critical Causality: 4sU is highly photosensitive and crosslinks at 365 nm. Wrap culture flasks in foil and handle cells under dim light to prevent premature RNA crosslinking, which halts reverse transcription[4].
- Uridine Chase: Aspirate the 4sU media. Wash cells twice with warm PBS. Add fresh media containing 10 mM unlabeled Uridine (100x excess).
- Time-Course Harvesting: Harvest cells at defined intervals (e.g., 0h, 1h, 2h, 4h, 8h, 12h, 24h).
- RNA Extraction: Lyse cells immediately in TRIzol. Self-Validation: Spike in a known quantity of fully 4sU-labeled Drosophila S2 cell lysate. This biological spike-in is critical for normalizing global shifts in total RNA per cell[6]. Extract total RNA following standard phase-separation protocols.

Protocol 2: SLAMseq Alkylation and Library Preparation

- Preparation of Alkylation Master Mix: For 5 μ g of total RNA, prepare a reaction containing 10 mM Iodoacetamide (IAA), 50 mM NaPO₄ (pH 8.0), and 50% DMSO.
 - Critical Causality: The pH must strictly be maintained at 8.0. At lower pH, the thiol group remains protonated and unreactive; at higher pH, off-target alkylation of standard nucleosides occurs.
- Alkylation Reaction: Incubate the RNA with the IAA master mix at 50°C for 15 minutes. Stop the reaction by adding 1 μ L of 1M DTT.
 - Critical Causality: DTT neutralizes unreacted IAA, preventing it from interfering with downstream enzymatic steps.

- Purification: Precipitate the alkylated RNA using ethanol, sodium acetate, and glycogen. Centrifuge at $>12,000 \times g$ for 20 minutes at 4°C [7].
- Library Prep: Proceed directly to standard RNA-seq library preparation (e.g., Lexogen QuantSeq 3' mRNA-Seq). The reverse transcriptase will natively incorporate Guanine opposite the alkylated 4sU[2].

Bioinformatics: Overcoming "Dropout" and Kinetic Modeling

A major pitfall in enrichment-free 4sU sequencing is computational "dropout." When transcripts are heavily labeled (e.g., long labeling times), the high frequency of T>C mutations causes standard aligners (like STAR) to penalize and discard the reads, artificially skewing kinetic estimates[1].

The Solution:

- Mutation-Aware Alignment: Raw reads must be mapped using specialized pipelines such as SLAM-DUNK or GRAND-SLAM. These tools mask T>C conversions during the alignment phase, ensuring heavily labeled reads are retained[8].
- Kinetic Modeling: The pipelines calculate the nascent-to-total RNA ratio for each transcript by subtracting the background T>C error rate (derived from the unlabeled control). First-order decay kinetics are then applied to extract precise synthesis rates (μ) and degradation rates (λ)[9].

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